Hedaol B
Description
Vidalol B (CAS No. 137182-40-2) is a brominated phenolic compound with the molecular formula C₂₀H₁₃Br₅O₇ and a molecular weight of 764.839 g/mol . Structurally, it is derived from 1,3,5-benzenetriol, substituted with bromine atoms and bis[(2,3-dibromo-5-dihydroxyphenyl)methyl] groups.
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(6E,10E,14R)-14-hydroxy-2,6,10-trimethylpentadeca-2,6,10-trien-4-one |
InChI |
InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9-10,12,17,19H,6-8,11,13H2,1-5H3/b15-9+,16-10+/t17-/m1/s1 |
InChI Key |
CNESKTGKCQGZAS-FHWPDMRGSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CC/C=C(\C)/CC(=O)C=C(C)C)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CC(=O)C=C(C)C)O |
Synonyms |
hedaol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Core structure : Aromatic triol backbone.
To contextualize Vidalol B’s properties, we compare it with structurally analogous brominated phenols and functionally similar flame retardants.
Structural Analogs
Tetrabromobisphenol A (TBBPA)
- Formula : C₁₅H₁₂Br₄O₂
- Molecular weight : 543.87 g/mol
- Key differences: Lacks the triol backbone of Vidalol B. Contains bisphenol structure with four bromine atoms. Widely used in electronics as a flame retardant .
Pentabromophenol
- Formula : C₆H₃Br₅O
- Molecular weight : 486.71 g/mol
- Key differences: Simpler monocyclic structure vs. Vidalol B’s branched substituents. Higher bromine-to-carbon ratio (5 Br atoms vs. 5 Br in a larger molecule).
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Atoms | Core Structure |
|---|---|---|---|---|
| Vidalol B | C₂₀H₁₃Br₅O₇ | 764.84 | 5 | 1,3,5-Benzenetriol |
| TBBPA | C₁₅H₁₂Br₄O₂ | 543.87 | 4 | Bisphenol A |
| Pentabromophenol | C₆H₃Br₅O | 486.71 | 5 | Phenol |
Functional Analogs (Flame Retardants)
Decabromodiphenyl Ether (DecaBDE)
- Formula : C₁₂Br₁₀O
- Molecular weight : 959.17 g/mol
- Key differences :
Hexabromocyclododecane (HBCD)
- Formula : C₁₂H₁₈Br₆
- Molecular weight : 641.7 g/mol
- Key differences :
- Aliphatic cyclic structure vs. Vidalol B’s aromatic system.
- Used in polystyrene insulation, with distinct thermal degradation behavior.
Table 2: Functional Comparison (Flame Retardancy)
| Compound | Bromine Atoms | Hydroxyl Groups | Thermal Stability | Environmental Impact |
|---|---|---|---|---|
| Vidalol B | 5 | 7 | Moderate* | Unknown |
| DecaBDE | 10 | 0 | High | High persistence |
| HBCD | 6 | 0 | Moderate | Bioaccumulative |
Q & A
Q. Table 1. Key Analytical Parameters for this compound Characterization
| Parameter | Recommended Method | Precision Criteria |
|---|---|---|
| Purity | HPLC-UV | ≥95% peak area |
| Molecular Weight | HR-MS | ±0.001 Da |
| Solubility | Shake-flask method | Report in mg/mL ± SD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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